![molecular formula C11H12ClF3N2O B2693508 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 1376380-85-6](/img/structure/B2693508.png)
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride
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Overview
Description
The compound “4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” contains a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen as one of the members and a ketone functional group . It also has an amino group and a phenyl ring with a trifluoromethyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, possibly through cyclization reactions . The trifluoromethyl group could be introduced through various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The presence of the pyrrolidin-2-one ring, the amino group, and the trifluoromethyl group would contribute to the three-dimensionality of the molecule . The stereochemistry of the molecule could also be influenced by the spatial orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amino group could participate in acid-base reactions, and the carbonyl group in the pyrrolidin-2-one ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group (CF3), a structural moiety in “4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride”, is widely used in the agrochemical industry . Trifluoromethylpyridines (TFMP) and its derivatives are primarily used for crop protection from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines (TFMP) derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment of various diseases in animals .
Analgesic Agents
Compounds with a trifluoromethyl group (CF3) have been reported to possess biological activities such as analgesic effects . This suggests that “4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” could potentially be used in the development of new pain relief medications .
Anticancer Agents
Trifluoromethyl-substituted compounds have been reported to possess anticancer activities . This suggests a potential application of “4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” in the development of new anticancer drugs .
Antipyretic Agents
Compounds with a trifluoromethyl group (CF3) have been reported to possess antipyretic activities . This suggests that “4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” could potentially be used in the development of new fever-reducing medications .
Safety and Hazards
properties
IUPAC Name |
4-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)7-2-1-3-9(4-7)16-6-8(15)5-10(16)17;/h1-4,8H,5-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGPWVYBRGMWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride | |
CAS RN |
1376380-85-6 |
Source
|
Record name | 4-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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